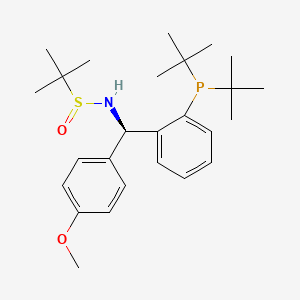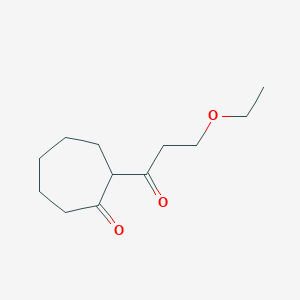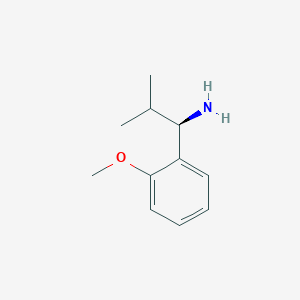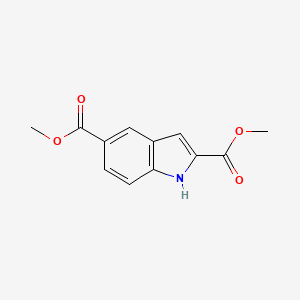
(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic properties and is often studied for its effects on various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the compound can yield the corresponding alcohol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by acting on receptors or enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-(3,5-dimethoxyphenyl)ethanol: The free base form without the hydrochloride salt.
3,5-Dimethoxyphenethylamine: A structurally related compound with different pharmacological properties.
Uniqueness: ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride is unique due to its chiral nature and specific interactions with biological targets. Its enantiomeric purity can significantly influence its pharmacological effects, making it a valuable compound for studying chiral interactions in biological systems.
Eigenschaften
Molekularformel |
C10H16ClNO3 |
|---|---|
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3,5-dimethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2;/h3-5,10,12H,6,11H2,1-2H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
LRYWCVLEQVLOFQ-PPHPATTJSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)[C@H](CO)N)OC.Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(CO)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)

![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
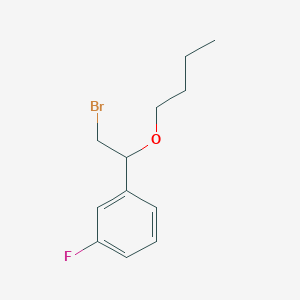
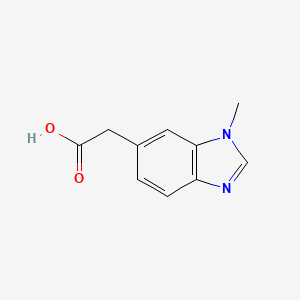
![Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B13640831.png)
